Home > Products > Building Blocks P14909 > 8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine - 35873-49-5

8-Cyclopentyl-1,3-dimethylxanthine

Catalog Number: EVT-265145
CAS Number: 35873-49-5
Molecular Formula: C12H16N4O2
Molecular Weight: 248.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Cyclopentyltheophylline (CPT) is a xanthine derivative known for its potent and selective antagonism of the adenosine A1 receptor [, , , , , , , , , ]. It is widely used in scientific research to investigate the physiological roles of adenosine and its receptors, particularly the A1 subtype. CPT acts by competitively binding to the A1 receptor, thereby preventing adenosine from binding and exerting its effects [, , , , , , , ]. This selective antagonism makes CPT a valuable tool for dissecting the specific contributions of A1 receptors in various biological processes.

Classification and Sources

8-Cyclopentyl-1,3-dimethylxanthine belongs to the class of xanthine derivatives. It is classified primarily as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The compound is synthesized from precursors commonly found in biochemical laboratories, with sources including chemical suppliers like Research Biochemicals, Inc. and Sigma-Aldrich .

Synthesis Analysis

The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available xanthine derivatives.
  2. Cyclization Reaction: The cyclopentyl group is introduced through a cyclization reaction involving appropriate alkylation techniques.
  3. Purification: Following synthesis, the product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.

For example, one method involves the use of dimethylformamide as a solvent for the reaction, followed by purification through reverse-phase HPLC with a mobile phase consisting of acetonitrile and water .

Molecular Structure Analysis

The molecular formula for 8-Cyclopentyl-1,3-dimethylxanthine is C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{2}, with a molar mass of approximately 248.286 g/mol. The compound's structural characteristics include:

  • Xanthine Core: The xanthine ring system contributes to its biological activity.
  • Cyclopentyl Group: This substituent enhances selectivity for adenosine receptors.
  • Dimethyl Groups: Located at the 1 and 3 positions on the xanthine ring, these groups influence the compound's pharmacokinetic properties.

The three-dimensional structure can be analyzed using computational chemistry tools to visualize interactions with biological targets .

Chemical Reactions Analysis

8-Cyclopentyl-1,3-dimethylxanthine primarily undergoes reactions typical of xanthine derivatives:

  • Receptor Binding: It acts by binding to adenosine receptors, inhibiting their activity.
  • Phosphodiesterase Inhibition: The compound can also inhibit phosphodiesterase enzymes, affecting cyclic nucleotide levels within cells.

These interactions are crucial for its pharmacological effects and are often studied using radiolabeled ligands in binding assays .

Mechanism of Action

The mechanism of action for 8-Cyclopentyl-1,3-dimethylxanthine involves:

  • Adenosine Receptor Antagonism: By blocking adenosine A1 receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release. This leads to increased neuronal excitability and neurotransmission.
  • Phosphodiesterase Inhibition: This results in elevated levels of cyclic AMP (cAMP), further enhancing signaling pathways involved in neurotransmission.

The pharmacological profile suggests that it may have applications in treating conditions like depression and neurodegenerative diseases due to its stimulant properties .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethylformamide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining storage conditions and formulation strategies for potential therapeutic uses .

Applications

8-Cyclopentyl-1,3-dimethylxanthine has several scientific applications:

  • Research Tool: Used extensively in neuroscience research to study adenosine receptor functions.
  • Pharmacological Studies: Investigated for potential therapeutic effects in cognitive enhancement and neuroprotection.
  • Drug Development: Serves as a lead compound for developing new drugs targeting adenosine receptors or phosphodiesterases.
Pharmacological Mechanisms of Adenosine Receptor Modulation

Adenosine A1 Receptor Antagonism and Selectivity Profiles

8-Cyclopentyl-1,3-dimethylxanthine (CPT, CPX) functions as a potent and selective antagonist of adenosine A1 receptors. Its xanthine structure enables high-affinity binding to A1 receptors, with a pKi value ranging between 7.5 and 8.0, indicating nanomolar affinity [1] [6] [9]. This specificity arises from the cyclopentyl moiety at the 8-position, which sterically hinders binding to other adenosine receptor subtypes. Functional studies confirm CPT’s A1 selectivity: at concentrations ≤100 nM, it effectively blocks A1-mediated inhibition of adenylate cyclase and neuronal hyperpolarization, while requiring 10–100-fold higher concentrations to influence A2A receptors [1] [6]. In vivo microdialysis experiments further demonstrate that CPT (300–1000 µM) reverses adenosine-induced suppression of neurotransmitter release, reinforcing its role as a central A1 antagonist [2].

Non-Selective Phosphodiesterase Inhibition Dynamics

Beyond adenosine receptor antagonism, CPT exhibits non-selective inhibition of phosphodiesterase (PDE) enzymes. While its primary mechanism is A1 blockade, CPT weakly inhibits PDE isoforms (e.g., PDE1, PDE4, PDE5), elevating intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels [1]. This dual activity slightly potentiates neuronal excitability but is pharmacologically secondary to its A1 antagonism. Comparative studies indicate CPT’s PDE inhibitory potency is lower than its A1 receptor affinity (IC50 >10 µM vs. Ki ~5–10 nM for A1) and less pronounced than caffeine’s PDE effects [1] [4]. Thus, PDE inhibition contributes minimally to CPT’s overall neurostimulant profile.

Comparative Efficacy in Adenosine Receptor Subtype Binding Affinities

CPT’s binding affinity varies significantly across adenosine receptor subtypes, as quantified by radioligand displacement assays:

Table 1: Adenosine Receptor Binding Affinity Profile of CPT

Receptor SubtypeKi (nM)Selectivity Ratio (vs. A1)
A15–101 (Reference)
A2A500–2,00050–200
A3>10,000>1,000

CPT’s A1 selectivity is functionally evident:

  • In the nucleus accumbens (NAc), 300 µM CPT increases dopamine release by blocking A1 receptors on glutamatergic terminals, an effect absent in A1-knockout models [2] [7].
  • Rotational behavior assays in rats show CPT amplifies dopamine-mediated locomotion via striatal A1 blockade, contrasting with A2A antagonists that suppress movement [8].Unlike broad-spectrum antagonists (e.g., caffeine) or A2A-selective compounds (e.g., MSX-3), CPT’s effects align exclusively with A1 modulation [2] [7].

Impact on Neuronal cAMP Signaling Pathways

CPT modulates neuronal excitability primarily through A1 receptor-mediated cAMP pathways:

  • Presynaptic Inhibition: By blocking A1 receptors coupled to Gi/o proteins, CPT disinhibits adenylate cyclase, elevating cAMP in presynaptic terminals. This augments vesicular release of glutamate and dopamine, as verified by microdialysis showing CPT-induced glutamate/dopamine surges in the NAc [2].
  • cAMP-Dependent Neurotransmission: Enhanced cAMP activates protein kinase A (PKA), phosphorylating synaptic proteins like synapsin. This facilitates neurotransmitter exocytosis, explaining CPT’s pro-glutamatergic effects in hippocampal slices after spreading depolarization [5].
  • Synaptic Integration: In the basal forebrain, CPT reverses adenosine-induced neuronal silencing during sleep-wake transitions, increasing firing rates by 40–60% via cAMP-dependent depolarization [3] [10].

Table 2: Neuronal Functional Changes Induced by CPT

Brain RegionKey EffectMechanistic Basis
Nucleus Accumbens↑ Dopamine/glutamate releaseA1 blockade → cAMP/PKA → exocytosis
HippocampusReversal of synaptic depression post-SDA1 blockade → ↓ adenosine inhibition
Basal Forebrain↑ Neuronal firing during sleep-wake cyclescAMP-mediated disinhibition

Critically, CPT’s cAMP effects are glutamate-dependent. Co-perfusion with NMDA receptor antagonists (e.g., APV) abolishes CPT-induced dopamine release, confirming that A1 antagonism amplifies downstream glutamatergic signaling rather than directly releasing monoamines [2] [5]. This positions CPT as a modulator of synaptic plasticity through integrated adenosine-glutamate-cAMP interactions.

Properties

CAS Number

35873-49-5

Product Name

8-Cyclopentyl-1,3-dimethylxanthine

IUPAC Name

8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

SCVHFRLUNIOSGI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3

Solubility

Soluble in DMSO

Synonyms

8-CPDMX
8-cyclopentyl-1,3-dimethylxanthine
8-cyclopentyltheophylline
PD 116,600
PD 116600
PD-116,600
PD-116600

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.